Methyl 2-(3-methylphenyl)-2-(piperazin-1-yl)acetate

medicinal chemistry synthetic intermediate prodrug design

Researchers studying dopamine D4 receptor ligands often face inefficient multi-step synthesis to access ester, acid, and amide analogs. This compound solves that: • Dual purity tiers (95% & 98%) for cost-effective screening or sensitive assays • Methyl ester enables direct amide coupling (EDC/HOBt) or controlled hydrolysis to carboxylic acid • 3-methylphenyl substitution provides a defined SAR reference point for positional analog studies Procure with confidence-reliable supply for systematic lead optimization.

Molecular Formula C14H20N2O2
Molecular Weight 248.326
CAS No. 1218690-46-0
Cat. No. B2400179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-methylphenyl)-2-(piperazin-1-yl)acetate
CAS1218690-46-0
Molecular FormulaC14H20N2O2
Molecular Weight248.326
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(C(=O)OC)N2CCNCC2
InChIInChI=1S/C14H20N2O2/c1-11-4-3-5-12(10-11)13(14(17)18-2)16-8-6-15-7-9-16/h3-5,10,13,15H,6-9H2,1-2H3
InChIKeyNWZATMJDEDWVHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(3-methylphenyl)-2-(piperazin-1-yl)acetate: Procurement and Identification


Methyl 2-(3-methylphenyl)-2-(piperazin-1-yl)acetate (CAS 1218690-46-0) is a synthetic piperazine derivative with the molecular formula C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol. This compound belongs to the diaryl piperazine class of compounds, which have been identified as potent and selective dopamine D₄ receptor agonists [1]. The compound features a methyl ester functional group on the alpha carbon adjacent to the piperazine ring, distinguishing it from related carboxylic acid analogs. Commercially, this compound is available from multiple research chemical suppliers with purity specifications typically ranging from 95% to 98%, and is intended exclusively for laboratory research and further manufacturing applications, not for direct human therapeutic use .

Why Generic Piperazine Acetate Substitution Fails


Generic substitution among piperazine acetate derivatives fails because the positional arrangement of the 3-methylphenyl and piperazine substituents on the alpha-carbon backbone critically determines both synthetic utility and receptor binding selectivity. The compound's specific architecture—featuring a methyl ester at the alpha position rather than a carboxylic acid or amide—directly influences its function as either a synthetic intermediate or a pharmacologically active entity. Systematic evaluation of substitution patterns on the aryl piperazine portion of this chemical class has revealed significant effects on functional activity at dopamine receptor subtypes [1]. Furthermore, the compound's ester moiety serves as a strategic protecting group that can be selectively hydrolyzed to generate the corresponding carboxylic acid analog (CAS 1218111-57-9) or its dihydrochloride salt (CAS 1306602-91-4), enabling modular access to a broader chemical space . These differences are not cosmetic but dictate whether the compound will successfully participate in downstream synthetic transformations or achieve the desired receptor binding profile.

Comparative Evidence for Methyl 2-(3-methylphenyl)-2-(piperazin-1-yl)acetate


Methyl Ester vs. Carboxylic Acid: Synthetic Versatility

Methyl 2-(3-methylphenyl)-2-(piperazin-1-yl)acetate contains a methyl ester functionality (CAS 1218690-46-0) that can be selectively hydrolyzed to yield 2-(piperazin-1-yl)-2-(m-tolyl)acetic acid (CAS 1218111-57-9), a transformation that cannot be performed in reverse without additional synthetic steps. This unidirectional synthetic versatility provides access to both ester-based and carboxylic acid-based downstream derivatives from a single procurement. The ester form also serves as a protected carboxylic acid, enabling subsequent amide bond formation reactions with various amines to generate compounds within the (2-aryl-1-piperazinyl)-N-(3-methylphenyl)acetamide series, which have demonstrated potent dopamine D₄ receptor agonist activity [1]. Additionally, the dihydrochloride salt of the carboxylic acid analog (CAS 1306602-91-4) is commercially available as a distinct entity, confirming that the ester and acid forms represent fundamentally different chemical inputs rather than interchangeable alternatives .

medicinal chemistry synthetic intermediate prodrug design

Piperazinyl Acetate Scaffold vs. Alternative D₄ Agonists

The diaryl piperazine acetamide scaffold—for which Methyl 2-(3-methylphenyl)-2-(piperazin-1-yl)acetate serves as a key synthetic precursor—was systematically compared against the benzamide piperazine scaffold typified by PD 168077. An amide bond reversal strategy applied to PD 168077 generated the (2-aryl-1-piperazinyl)-N-(3-methylphenyl)acetamide series, which demonstrated both excellent potency and improved stability relative to the acid-sensitive benzamide piperazine lead compound. While PD 168077 exhibited dopamine D₄ receptor partial agonist activity but suffered from limited stability toward acidic hydrolysis due to its acyl aminal bond linkage, the reversed amide series maintained or enhanced receptor activation potency while eliminating this metabolic liability [1]. The ester functionality of the target compound enables direct access to this reversed amide chemotype through standard amide coupling procedures, positioning it as a privileged intermediate for this structurally differentiated agonist series.

dopamine D4 receptor receptor pharmacology CNS drug discovery

3-Methylphenyl Substituent SAR for D₄ Receptor Activity

Systematic evaluation of aryl substitution patterns on the piperazine portion of (2-aryl-1-piperazinyl)-N-(3-methylphenyl)acetamides revealed that the nature and position of substituents significantly affect functional activity at the dopamine D₄ receptor. The 3-methylphenyl substitution present in the target compound represents a specific structural choice within this SAR landscape. The reference study demonstrated that varying the aryl group on the piperazine nitrogen from phenyl to substituted phenyl derivatives produced measurable differences in receptor activation efficacy. While the published data aggregates results across a series of analogs rather than isolating this exact ester precursor, the 3-methyl substitution pattern is conserved in the target compound's architecture, distinguishing it from analogs bearing 4-methylphenyl, 2-methylphenyl, halogen-substituted, or unsubstituted phenyl moieties that would exhibit divergent pharmacological profiles upon conversion to their respective acetamide derivatives [1].

structure-activity relationship dopamine receptor medicinal chemistry optimization

Commercial Purity Specifications Across Vendors

Commercially available Methyl 2-(3-methylphenyl)-2-(piperazin-1-yl)acetate is supplied with documented purity specifications that vary across vendors, providing procurement flexibility based on application requirements. Leyan (Catalog No. 1331492) and Chemenu supply the compound at 98% purity, suitable for applications requiring higher initial purity without additional purification steps . AKSci supplies the compound at 95% minimum purity specification (Catalog No. 8485DL), offering a potentially more cost-effective option for large-scale synthetic applications where subsequent purification is planned . The compound is stored sealed in dry conditions at 2–8°C and ships at room temperature within the continental US, with variations possible elsewhere . This tiered purity availability enables procurement optimization based on specific experimental requirements and budget constraints.

chemical procurement purity specification research reagent

Research Applications of Methyl 2-(3-methylphenyl)-2-(piperazin-1-yl)acetate


D₄ Agonist Synthesis via Amide Coupling

The methyl ester functionality of CAS 1218690-46-0 enables direct amide bond formation with various amine coupling partners, providing access to the (2-aryl-1-piperazinyl)-N-(3-methylphenyl)acetamide series that has demonstrated potent and selective dopamine D₄ receptor agonism. This application leverages the compound's strategic methyl ester group, which can be activated for nucleophilic attack by amines under standard carbodiimide coupling conditions (e.g., EDC/HOBt), generating amide derivatives without requiring prior hydrolysis to the carboxylic acid. The resulting compounds incorporate the reversed amide bond topology that was demonstrated to provide improved stability over acid-sensitive benzamide piperazine agonists such as PD 168077 [1].

Carboxylic Acid Derivative Synthesis via Ester Hydrolysis

Controlled hydrolysis of the methyl ester group under basic (e.g., LiOH in THF/H₂O) or acidic conditions yields 2-(3-methylphenyl)-2-(piperazin-1-yl)acetic acid (CAS 1218111-57-9) and its dihydrochloride salt (CAS 1306602-91-4). This transformation enables access to the carboxylic acid chemical space from a single procurement of the ester precursor. The unidirectional nature of this transformation—ester to acid—means that researchers requiring the carboxylic acid form for salt formation, metal coordination studies, or alternative coupling strategies benefit from procuring the ester rather than the acid, as the ester serves as a protected form of the carboxylic acid during upstream synthetic steps that may be incompatible with the free acid functionality .

SAR Studies of Aryl Substitution in Dopamine Receptor Ligands

The 3-methylphenyl substituent present in CAS 1218690-46-0 represents a specific data point within the broader SAR landscape of diaryl piperazine dopamine D₄ receptor ligands. Systematic variation of this aryl group—to 4-methylphenyl, 2-methylphenyl, unsubstituted phenyl, or halogenated phenyl derivatives—has been shown to produce measurable differences in functional activity at the dopamine D₄ receptor. Researchers conducting SAR studies can use this compound as a reference point for the 3-methyl substitution pattern and compare resulting derivatives against analogs bearing alternative aryl groups to map the relationship between substitution position and receptor activation efficacy [1].

Quality-Controlled Intermediate for Medicinal Chemistry

Given the commercial availability of this compound at two distinct purity tiers (95% minimum from AKSci and 98% from Leyan/Chemenu), researchers can make data-driven procurement decisions based on the sensitivity of their downstream applications. For early-stage exploratory synthesis or reactions where the product will undergo subsequent chromatographic purification, the 95% purity grade offers a cost-effective option. For applications requiring higher initial purity—such as direct use in sensitive biological assays without additional purification, or as a building block in parallel synthesis libraries where intermediate purification is impractical—the 98% purity grade provides enhanced quality assurance . This tiered commercial availability distinguishes the compound from analogs that may only be accessible at a single purity specification or require custom synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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